3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol

Serotonin Receptor Pharmacology 5-HT2A Agonism Psychoplastogen

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol, also designated as noribogainalog (nor-IBG), 9-hydroxyibogaminalog, or GATC-021, is a synthetic, simplified analog of the iboga alkaloid noribogaine belonging to the ibogalog compound family. It is characterized by a 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole core scaffold with a hydroxyl substitution at the 9-position (CAS 411220-25-2, molecular formula C13H16N2O, molecular weight 216.28 g/mol).

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B8268422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCN1CCC2=C(CC1)NC3=C2C=C(C=C3)O
InChIInChI=1S/C13H16N2O/c1-15-6-4-10-11-8-9(16)2-3-12(11)14-13(10)5-7-15/h2-3,8,14,16H,4-7H2,1H3
InChIKeyOOROJSRWMMKEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol (Noribogainalog): Chemical Identity and Pharmacological Classification


3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol, also designated as noribogainalog (nor-IBG), 9-hydroxyibogaminalog, or GATC-021, is a synthetic, simplified analog of the iboga alkaloid noribogaine belonging to the ibogalog compound family [1]. It is characterized by a 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole core scaffold with a hydroxyl substitution at the 9-position (CAS 411220-25-2, molecular formula C13H16N2O, molecular weight 216.28 g/mol) [2]. Pharmacologically, it functions as a non-hallucinogenic serotonin 5-HT2A receptor partial agonist and dopamine transporter (DAT) pharmacological chaperone, distinguishing it from both classical psychedelics and the more structurally complex iboga alkaloids [1].

Why 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol Cannot Be Interchanged with Other Ibogalogs or Serotonergic Agonists


The ibogalog class exhibits profound functional selectivity driven by subtle structural variations at the 9-position of the azepinoindole core. For 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol, the 9-hydroxyl group confers a unique combination of 5-HT2A partial agonism with low intrinsic efficacy (Emax ~35–45%), a non-hallucinogenic behavioral signature, and DAT chaperone activity that is absent in its close structural analogs ibogaminalog (DM506, 9-H) and ibogainalog (IBG, 9-OCH3) [1]. Replacing noribogainalog with a full 5-HT2A agonist or a compound lacking DAT chaperone function would fundamentally alter the pharmacological profile and negate the key scientific selection criteria for studies targeting psychoplastogenic-mediated neuroplasticity without hallucinogenic liability or DAT folding rescue [2].

Quantitative Differentiation Evidence for 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol Against Closest Structural Analogs


5-HT2A Receptor Partial Agonism: Reduced Intrinsic Efficacy Compared to Ibogainalog (IBG)

Noribogainalog (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol) acts as a potent but partial agonist at the serotonin 5-HT2A receptor, with an EC50 of approximately 90 nM and maximal efficacy (Emax) limited to 35–45% of the serotonin response [1]. This contrasts with ibogainalog (IBG, 9-methoxy analog), which exhibits higher intrinsic efficacy at 5-HT2A, and ibogaminalog (DM506, 9-H analog), which shows a distinct efficacy profile [2]. The lower Emax of noribogainalog is a critical determinant of its non-hallucinogenic character, as full or high-efficacy 5-HT2A agonism is strongly correlated with hallucinogenic activity and the induction of the head-twitch response (HTR) in rodents [1].

Serotonin Receptor Pharmacology 5-HT2A Agonism Psychoplastogen Non-Hallucinogenic Psychedelic Analog

Superior Duration of Anti-Neuropathic Pain Action in Head-to-Head Ibogalog Comparison

In the oxaliplatin (OXA)-induced neuropathic pain model in mice, noribogainalog (nor-IBG) and ibogaminalog (DM506) were identified as the longest-acting compounds among six tested ibogalogs, which included tabernanthalog (TBG), ibogainalog (IBG), catharanthalog (CAG), and PNU-22394 [1]. While IBG and CAG demonstrated the highest potency, their analgesic effects were shorter in duration. Sub-threshold doses of nor-IBG (3 mg/kg) produced significant pain relief only when co-administered with a sub-threshold dose of the mGlu2 receptor agonist LY379268, demonstrating synergistic crosstalk between 5-HT2A and mGlu2 receptors [1].

Neuropathic Pain In Vivo Pharmacology Duration of Action Oxaliplatin-Induced Neuropathy

Non-Hallucinogenic Behavioral Signature: Absence of 5-HT2A-Mediated Head-Twitch Response

Noribogainalog does not induce the head-twitch response (HTR) in rodents, a well-validated behavioral correlate of hallucinogenic activity mediated by 5-HT2A receptor activation [1]. This contrasts sharply with classical psychedelics such as psilocybin/psilocin, LSD, and DMT, which robustly evoke HTR, and also differentiates it from ibogainalog (IBG), which has been reported to produce HTR at higher doses in some studies [2]. The absence of HTR is attributed to noribogainalog's partial agonist character with low intrinsic efficacy (Emax 35–45%) at 5-HT2A, as full receptor activation beyond a threshold level is required to trigger this behavior [1].

Behavioral Pharmacology Head-Twitch Response Hallucinogenic Liability Safety Pharmacology

Dopamine Transporter (DAT) Pharmacological Chaperone Activity Unshared with Other Ibogalogs

Noribogainalog (reported as nor-IBG) has been characterized as a dopamine transporter (DAT) pharmacological chaperone capable of rescuing misfolded DAT variants associated with infantile/juvenile parkinsonism-dystonia (DAT Deficiency Syndrome, DTDS) [1]. Structure-activity relationship (SAR) studies confirmed that the ibogalog scaffold, specifically the isoquinuclidine substituent present in noribogainalog, is essential for chaperone efficacy at the dopamine transporter [1]. This chaperone activity is a distinct pharmacological feature not shared by other prominent ibogalogs such as ibogainalog (IBG) or tabernanthalog (TBG), whose primary pharmacology is centered on serotonin receptor modulation [2].

Dopamine Transporter Pharmacological Chaperone DAT Deficiency Syndrome Protein Misfolding

Absence of 5-HT2B Receptor Agonism: Mitigated Cardiac Valvulopathy Risk Relative to Serotonergic Psychedelics

Noribogainalog does not act as an agonist at the serotonin 5-HT2B receptor, a critical safety liability associated with chronic 5-HT2B agonism leading to drug-induced cardiac valvulopathy [1]. This contrasts with several classical and atypical psychedelics, including psilocin, LSD, and MDMA, which exhibit significant 5-HT2B agonist activity linked to valvular heart disease upon repeated or chronic exposure [2]. By avoiding 5-HT2B activation while maintaining 5-HT2A partial agonism, noribogainalog achieves a therapeutically relevant functional selectivity profile that is pharmacologically distinct from broader-spectrum serotonergic agents [1].

5-HT2B Receptor Cardiac Safety Valvulopathy Receptor Selectivity

High-Impact Research and Procurement Application Scenarios for 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol


Non-Hallucinogenic Psychoplastogen Research in Neuropsychiatric Disorders

For laboratories investigating psychoplastogen-mediated neuroplasticity in depression, anxiety, or stress-related disorders without the confounding variable of hallucinogenic activity, noribogainalog provides a unique tool compound. Its 5-HT2A partial agonist profile (EC50 ~90 nM, Emax 35–45%) [1] supports dendritic spine remodeling and antidepressant-like behavioral effects while avoiding hallucinogenic liability, as confirmed by the absence of head-twitch response (HTR) in rodent models [2]. This enables cleaner experimental designs for dissecting the neurobiological mechanisms underlying therapeutic neuroplasticity versus psychedelic experiences.

Chronic Neuropathic Pain Studies Requiring Sustained Target Engagement

Noribogainalog is the optimal ibogalog selection for chronic neuropathic pain models where extended duration of action is a critical experimental requirement [1]. In head-to-head comparisons using the oxaliplatin-induced neuropathy model, nor-IBG and DM506 were the longest-acting among six tested ibogalogs, with nor-IBG demonstrating synergistic 5-HT2A/mGlu2 receptor crosstalk at sub-threshold doses (3 mg/kg) [1]. This sustained analgesic profile supports once-daily or less frequent dosing regimens in long-term preclinical studies, improving experimental throughput and animal welfare.

Dopamine Transporter Deficiency Syndrome (DTDS) Drug Discovery Programs

For research programs targeting pharmacological chaperone-based therapies for DAT Deficiency Syndrome (DTDS) and related parkinsonism-dystonia disorders, noribogainalog represents a differentiated lead scaffold with documented DAT chaperone activity [1]. Unlike ibogainalog (IBG) and tabernanthalog (TBG), which lack this activity, noribogainalog rescues misfolded DAT variants in cellular and Drosophila models [1]. Its simplified synthetic accessibility compared to ibogaine or noribogaine makes it a more practical starting point for medicinal chemistry optimization of DAT chaperones with reduced polypharmacology.

Cardiac-Safe Serotonergic Probe for Chronic In Vivo Pharmacology

In experimental settings requiring repeated or chronic serotonergic target engagement, noribogainalog offers a distinct safety advantage due to its lack of 5-HT2B receptor agonism, a mechanism implicated in drug-induced valvular heart disease [1]. This differentiates it from classical psychedelics (psilocin, LSD) and entactogens (MDMA) that carry 5-HT2B-mediated cardiac risk upon chronic administration [2]. Noribogainalog is thus the preferred serotonergic probe for long-term behavioral, electrophysiological, or neuroplasticity studies where minimizing cardiac confounds is essential.

Quote Request

Request a Quote for 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.